molecular formula C19H24N2O4S B5160657 N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide

N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide

Cat. No.: B5160657
M. Wt: 376.5 g/mol
InChI Key: HJPLQKYSCIREOW-UHFFFAOYSA-N
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Description

N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methylsulfonyl group, and a phenylethyl group attached to a glycinamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Ethoxyphenyl Group: This can be achieved through the ethylation of a phenol derivative.

    Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of an amine or other suitable precursor.

    Attachment of the Phenylethyl Group: This can be done through a Friedel-Crafts alkylation or other suitable alkylation reactions.

    Formation of the Glycinamide Backbone: This involves the coupling of the previously synthesized intermediates with glycine or a glycine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of flow reactors for continuous synthesis, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under appropriate conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N2-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide would depend on its specific application. For example, if the compound is being investigated for its therapeutic properties, its mechanism of action could involve interaction with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide
  • N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-(1-phenylpropyl)glycinamide
  • N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)alaninamide

Uniqueness

N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-(1-phenylethyl)glycinamide is unique due to the specific combination of functional groups and the glycinamide backbone. This unique structure may confer specific properties, such as enhanced stability, selectivity for certain molecular targets, or improved pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

2-(4-ethoxy-N-methylsulfonylanilino)-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-4-25-18-12-10-17(11-13-18)21(26(3,23)24)14-19(22)20-15(2)16-8-6-5-7-9-16/h5-13,15H,4,14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPLQKYSCIREOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC(C)C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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